N-(4-{[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N-(4-{2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that features a purine derivative linked to an acetamide group through a sulfanylacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Purine Derivative: The initial step involves the preparation of the 6-hydroxy-9H-purine-2-yl derivative. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Sulfanylation: The purine derivative is then subjected to sulfanylation to introduce the sulfanyl group.
Acetylation: The sulfanylated purine derivative is reacted with acetic anhydride to form the acetylated intermediate.
Coupling with Phenylacetamide: Finally, the acetylated intermediate is coupled with 4-aminophenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl and acetyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-purin-6-yl)benzamide
- 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Uniqueness
N-(4-{2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N5O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-[2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13N5O3S/c1-8(21)18-10-4-2-9(3-5-10)11(22)6-24-15-19-13-12(14(23)20-15)16-7-17-13/h2-5,7H,6H2,1H3,(H,18,21)(H2,16,17,19,20,23) |
InChI Key |
VIKJLBGGCLBTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
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